(4,6-Dimethylcyclohex-3-enyl)methyl acetate
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Overview
Description
(4,6-Dimethylcyclohex-3-enyl)methyl acetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclohexene, featuring two methyl groups at the 4 and 6 positions and an acetate ester at the 1 position. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethylcyclohex-3-enyl)methyl acetate typically involves the esterification of (4,6-Dimethylcyclohex-3-en-1-yl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. The process may also include steps for purification, such as distillation or recrystallization, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethylcyclohex-3-enyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexenes with different functional groups.
Scientific Research Applications
(4,6-Dimethylcyclohex-3-enyl)methyl acetate has various applications in scientific research:
Chemistry: Used as a starting material or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a fragrance component in medicinal products.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (4,6-Dimethylcyclohex-3-enyl)methyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its odor. The compound may also interact with enzymes and other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethylcyclohex-3-enyl)methyl acetate
- (4,6-Dimethylcyclohex-3-en-1-yl)acetate
- (4,6-Dimethylcyclohex-3-en-1-yl)methyl butyrate
Uniqueness
(4,6-Dimethylcyclohex-3-enyl)methyl acetate is unique due to its specific structural arrangement, which imparts distinct olfactory properties. Its two methyl groups at the 4 and 6 positions and the acetate ester at the 1 position contribute to its unique fragrance profile, making it valuable in the fragrance industry.
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(4,6-dimethylcyclohex-3-en-1-yl)methyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
InChI Key |
MEGYWGIVWOSBDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCC1COC(=O)C)C |
Origin of Product |
United States |
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